
Pyrazine, 2-ethyl-3-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-3-ethylpyrazine is a member of the pyrazine family, which are volatile compounds characterized by a monocyclic aromatic hydrocarbon structure with nitrogen atoms at the 1 and 4 positions. Pyrazines are known for their significant role in flavor and aroma, often found in roasted foods such as coffee, cocoa, and nuts .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isobutyl-3-ethylpyrazine can be synthesized through various chemical routes. One common method involves the condensation of α,β-dicarbonyl compounds with α,β-diamines under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the pyrazine ring.
Industrial Production Methods
In industrial settings, the production of 2-Isobutyl-3-ethylpyrazine often involves large-scale chemical synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3-ethylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce halogenated pyrazines .
Scientific Research Applications
2-Isobutyl-3-ethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrazines in various chemical reactions.
Biology: It is investigated for its role in biological systems, particularly in microbial metabolism and signaling.
Medicine: Research explores its potential therapeutic effects and its role as a biomarker for certain diseases.
Industry: It is used as a flavoring agent in the food industry due to its strong aroma and flavor properties.
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-ethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, influencing metabolic pathways and cellular responses. The exact molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
2-Isobutyl-3-ethylpyrazine can be compared with other similar compounds such as:
2-Isobutyl-3-methoxypyrazine: Known for its earthy aroma, commonly found in roasted peanuts.
2-Butyl-3-methoxypyrazine: Exhibits a strong pea-like odor and is also found in roasted foods.
2,3-Diethyl-5-methylpyrazine: Identified as a key aroma compound in coffee.
These compounds share similar structures but differ in their substituents, leading to unique aroma and flavor profiles. 2-Isobutyl-3-ethylpyrazine is unique due to its specific isobutyl and ethyl substituents, which contribute to its distinct aroma and chemical behavior .
Properties
CAS No. |
38028-70-5 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-ethyl-3-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-9-10(7-8(2)3)12-6-5-11-9/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
TZTYFJFAKSOJEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



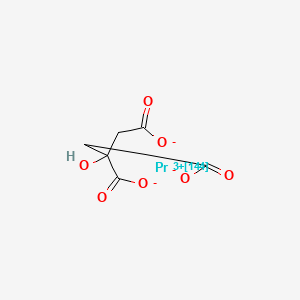
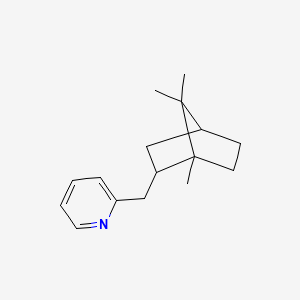
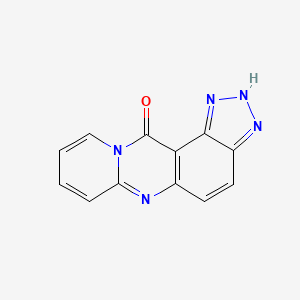
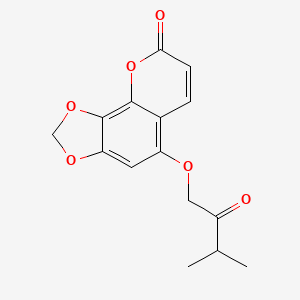
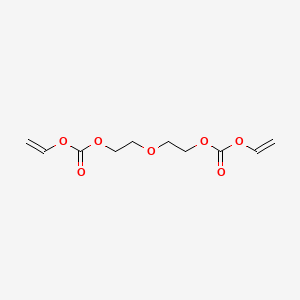

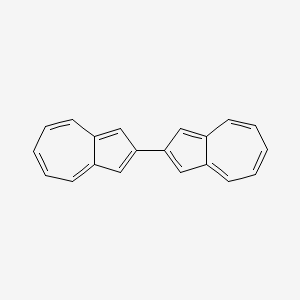

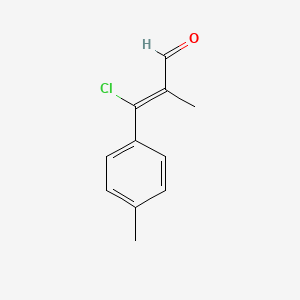
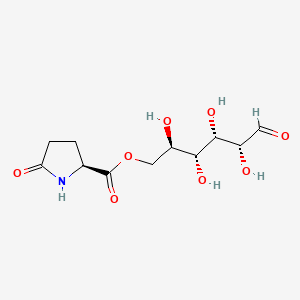
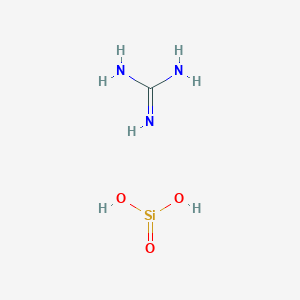
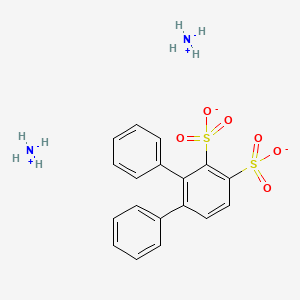
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
